N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Overview
Description
N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide: is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: This is achieved through a nucleophilic substitution reaction, where a thiol group is introduced.
Attachment of the Phenyl and Trifluoromethylphenyl Groups: These groups are introduced via electrophilic aromatic substitution reactions.
Final Coupling and Functionalization: The final steps involve coupling reactions to attach the remaining functional groups, followed by purification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.
Industry
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-5-methyl-4-oxo-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide: can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound enhances its chemical stability and binding affinity, making it unique compared to other similar compounds.
Properties
IUPAC Name |
N,N-diethyl-5-methyl-4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N4O3S2/c1-4-33(5-2)25(37)22-16(3)21-23(39-22)32-26(34(24(21)36)19-12-7-6-8-13-19)38-15-20(35)31-18-11-9-10-17(14-18)27(28,29)30/h6-14H,4-5,15H2,1-3H3,(H,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFCSEYZISJHPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100976 | |
Record name | N,N-Diethyl-3,4-dihydro-5-methyl-4-oxo-2-[[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]thio]-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201100976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540514-93-0 | |
Record name | N,N-Diethyl-3,4-dihydro-5-methyl-4-oxo-2-[[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]thio]-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=540514-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethyl-3,4-dihydro-5-methyl-4-oxo-2-[[2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl]thio]-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201100976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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